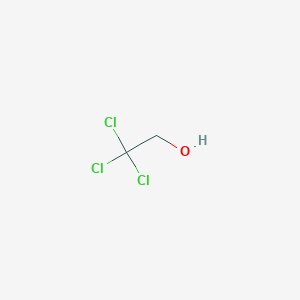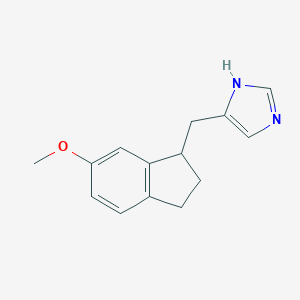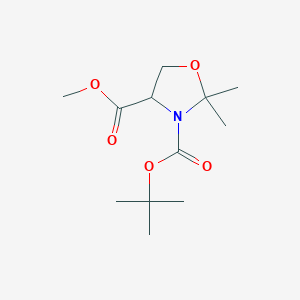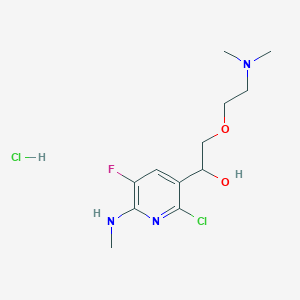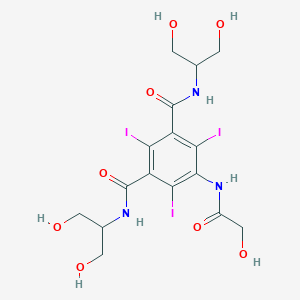
N,N-Dimethyldecylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-dimethyl compounds can be achieved through various methods. For instance, the N,N-dimethyl derivatives of neutral amino acids were prepared by catalytic reductive condensation with formaldehyde . Similarly, N,N-dimethylaniline derivatives were synthesized from dimethylamines and aryl triflates using palladium-catalyzed C-N bond formation . These methods suggest that N,N-dimethyldecylamine could potentially be synthesized through analogous reductive condensation or catalytic processes.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl compounds can be complex, with the potential for various conformations. For example, the molecular structures of several N-methylhydroxylamines were determined by electron diffraction, revealing that the principal conformer present had the anti conformation about the N-O bond . While this compound does not contain an N-O bond, the study indicates that N,N-dimethyl compounds can exhibit conformational isomerism, which could also apply to this compound.
Chemical Reactions Analysis
N,N-dimethyl compounds participate in a variety of chemical reactions. The study on the formation of N,1-bis[5-(3-phenyl)-[1,2,4]oxadiazolyl]dimethylamines shows that these compounds can be synthesized through reactions involving creatinine, primary aliphatic nitro compounds, and acetyl chloride . This indicates that this compound could also be reactive towards electrophiles and could be used as a precursor for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl compounds vary depending on their structure. For example, the solid dihydrate of N,N-dimethyl-n-tetradecylamine oxide was prepared and characterized, showing that the extended hydrocarbon chains pack in a parallel fashion, and the N-oxide ends form hydrogen bonds with water molecules . Although this compound is not an N-oxide, the study provides insight into how the alkyl chain length and the presence of functional groups can influence the physical properties of such compounds.
Applications De Recherche Scientifique
Anticholinesterase Drug Development
N,N-Dimethyldecylamine has been studied for its potential in the development of anticholinesterase drugs. Prozorovskii et al. (2004) described the synthesis and preliminary testing of a patented group of esters, including N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, for their anticholinesterase activity. This research led to the development of a drug form named "aminostigmine" for clinical use (Prozorovskii et al., 2004).
Hypolipidemic Agent in Rodents
Hall et al. (1986) explored the hypolipidemic activity of N,N-Dimethyl-n-octadecylamine borane in rodents. This compound demonstrated effectiveness in lowering serum cholesterol and triglyceride levels by more than 40% after 16 days of administration. The study suggested the agent's potential for treating hyperlipidemic states in humans (Hall et al., 1986).
Antimicrobial and Cytolytic Activity
Takácsová and Šubík (2008) investigated the antimicrobial and cytolytic activities of N,N-Dimethyl-1-methyldodecylamine oxide. This compound showed inhibitory effects on the growth of bacteria, yeast, and filamentous fungi, and induced lysis of human erythrocytes and protoplasts of Saccharomyces cerevisiae, suggesting a potential role in antimicrobial treatments (Takácsová & Šubík, 2008).
Synthesis of Monodispersed Supported Palladium Nanoparticles
Das and Sayari (2007) utilized this compound-expanded MCM-41 silica as a support for synthesizing monodispersed palladium nanoparticles. These nanoparticles exhibited remarkable thermal stability and high catalytic activity for the Suzuki coupling reaction, indicating potential applications in materials science and catalysis (Das & Sayari, 2007).
Mécanisme D'action
Target of Action
N,N-Dimethyldecylamine (DMDA) is a tertiary amine . It has been found to interact with several targets, including Pancreatic lipase-related protein 2 , Ferrichrome-iron receptor , Dihydroorotate dehydrogenase (quinone), mitochondrial , and Autolysin . These targets play crucial roles in various biological processes, such as lipid digestion, iron transport, pyrimidine biosynthesis, and cell wall turnover .
Mode of Action
It is known that dmda can interact with its targets and cause changes in their function . For example, DMDA can inhibit the activity of certain enzymes, leading to alterations in the metabolic pathways they are involved in .
Biochemical Pathways
DMDA affects several biochemical pathways due to its interactions with different targets. For instance, it can influence lipid digestion by interacting with Pancreatic lipase-related protein 2 . It can also affect pyrimidine biosynthesis by interacting with Dihydroorotate dehydrogenase .
Pharmacokinetics
The pharmacokinetics of DMDA involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that DMDA can be metabolized by monoamine oxidase A (MAO-A), CYP2D6, and to a lesser extent, CYP2C19 .
Result of Action
The result of DMDA’s action at the molecular and cellular level depends on its interactions with its targets and the subsequent changes in biochemical pathways. For example, by inhibiting Pancreatic lipase-related protein 2, DMDA could potentially affect lipid digestion .
Safety and Hazards
Propriétés
IUPAC Name |
N,N-dimethyldecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWNNLPSZSEZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049566 | |
| Record name | Decyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Decanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1120-24-7 | |
| Record name | Dimethyldecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N-decylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyldecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Decanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decyldimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-N-DECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34L85I6946 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
